L-Asparaginyl-L-histidyl-L-threonyl-L-lysine
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Overview
Description
L-Asparaginyl-L-histidyl-L-threonyl-L-lysine is a tetrapeptide composed of four amino acids: asparagine, histidine, threonine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-histidyl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-histidyl-L-threonyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents, such as carbodiimides, can facilitate the substitution of amino acid residues.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Asparaginyl-L-histidyl-L-threonyl-L-lysine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs or as a component of diagnostic assays.
Industry: The peptide can be utilized in the production of bioactive materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-histidyl-L-threonyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
Comparison with Similar Compounds
L-Asparaginyl-L-histidyl-L-threonyl-L-lysine can be compared with other similar tetrapeptides, such as:
- L-Asparaginyl-L-histidyl-L-threonyl-L-phenylalanine
- L-Asparaginyl-L-histidyl-L-threonyl-L-serine
- L-Asparaginyl-L-histidyl-L-threonyl-L-alanine
These compounds share similar structures but differ in their amino acid composition, which can influence their chemical properties and biological activities. This compound is unique due to the presence of lysine, which imparts specific characteristics such as increased basicity and potential for hydrogen bonding.
Properties
CAS No. |
518006-34-3 |
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Molecular Formula |
C20H34N8O7 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H34N8O7/c1-10(29)16(19(33)26-13(20(34)35)4-2-3-5-21)28-18(32)14(6-11-8-24-9-25-11)27-17(31)12(22)7-15(23)30/h8-10,12-14,16,29H,2-7,21-22H2,1H3,(H2,23,30)(H,24,25)(H,26,33)(H,27,31)(H,28,32)(H,34,35)/t10-,12+,13+,14+,16+/m1/s1 |
InChI Key |
JMGNQPQQZHSMOC-NINOMIRCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)N)O |
Origin of Product |
United States |
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